molecular formula C16H16N6O3 B12629888 Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12629888
M. Wt: 340.34 g/mol
InChI Key: UDBLAMUDHDCSBS-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, morpholine, and pyridopyrimidine moieties within its structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Construction of the Pyridopyrimidine Core: This step involves the reaction of appropriate pyridine derivatives with formamide or other suitable reagents to form the pyridopyrimidine core.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced derivatives of the pyridopyrimidine core.

Scientific Research Applications

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving imidazole and pyridopyrimidine derivatives.

    Materials Science: The compound’s heterocyclic structure may impart desirable properties to materials, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, while the pyridopyrimidine core may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyrimidine
  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-imidazol-1-yl)phenyl)propanenitrile

Uniqueness

Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to the combination of its three heterocyclic moieties. This structural complexity provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

methyl 2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H16N6O3/c1-24-15(23)12-3-2-11-13(18-12)14(21-6-8-25-9-7-21)20-16(19-11)22-5-4-17-10-22/h2-5,10H,6-9H2,1H3

InChI Key

UDBLAMUDHDCSBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4

Origin of Product

United States

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